molecular formula C4H8BrNO2 B077375 2-Amino-4-bromobutanoic acid CAS No. 10364-50-8

2-Amino-4-bromobutanoic acid

Cat. No.: B077375
CAS No.: 10364-50-8
M. Wt: 182.02 g/mol
InChI Key: LMYNKFDVIZBWDF-UHFFFAOYSA-N
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Description

2-Amino-4-bromobutanoic acid is a nonnatural amino acid that has garnered interest in organic and medicinal chemistry. It is characterized by the presence of an amino group at the second carbon and a bromine atom at the fourth carbon of the butanoic acid chain. This compound is particularly valuable due to its versatility in synthesizing various nonnatural amino acids and peptidomimetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-bromobutanoic acid can be synthesized starting from N-Boc-glutamic acid α-tert-butyl ester. The synthesis involves the following steps :

    Protection: The double tert-butyl protection is necessary to prevent partial racemisation during subsequent reactions.

    Radical Decarboxylation: Barton’s radical decarboxylation is used to transform the γ-carboxylic group into a bromide.

    Nucleophilic Substitution: The bromide reacts with different nitrogen, oxygen, and sulfur nucleophiles to yield nonnatural amino acids characterized by basic or heterocyclic side chains.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for industrial applications. challenges such as partial racemisation during scale-up need to be addressed .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-bromobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nitrogen, oxygen, and sulfur nucleophiles.

Major Products:

Comparison with Similar Compounds

Comparison: 2-Amino-4-bromobutanoic acid is unique due to its specific structure, which allows for versatile nucleophilic substitution reactions. This property makes it particularly valuable for synthesizing nonnatural amino acids and peptidomimetics, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-amino-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNKFDVIZBWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405450
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-50-8
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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